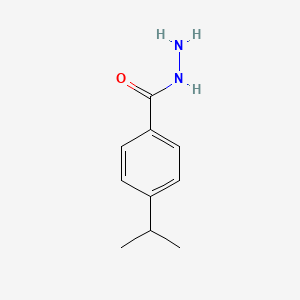

4-Isopropylbenzohydrazide

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 648. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-propan-2-ylbenzohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O/c1-7(2)8-3-5-9(6-4-8)10(13)12-11/h3-7H,11H2,1-2H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZRVXDEFJKAAGGH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=C(C=C1)C(=O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60277074 | |

| Record name | 4-isopropylbenzohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60277074 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5351-24-6 | |

| Record name | 5351-24-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=648 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-isopropylbenzohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60277074 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Physicochemical Properties of 4-Isopropylbenzohydrazide

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Isopropylbenzohydrazide is a carbohydrazide derivative of benzoic acid with potential applications in medicinal chemistry and organic synthesis. A thorough understanding of its physicochemical properties is paramount for its effective utilization in research and development. This technical guide provides a detailed overview of the known and predicted physicochemical characteristics of this compound. It includes tabulated quantitative data, detailed experimental protocols for property determination, and diagrams illustrating its synthesis workflow and the structure-property relationships. This document is intended to serve as a comprehensive resource for professionals engaged in drug discovery and chemical research.

Chemical Identity and Structure

This compound, also known as 4-propan-2-ylbenzohydrazide, is characterized by a benzene ring substituted with an isopropyl group at the para position and a hydrazide functional group.

| Identifier | Value | Source |

| IUPAC Name | 4-propan-2-ylbenzohydrazide | PubChem[1] |

| CAS Number | 5351-24-6 | ChemicalBook, PubChem[1][2][3] |

| Molecular Formula | C10H14N2O | ChemicalBook, PubChem[1][2][3] |

| Molecular Weight | 178.23 g/mol | ChemicalBook, PubChem[1][2][3] |

| Canonical SMILES | CC(C)C1=CC=C(C=C1)C(=O)NN | PubChem[1] |

| InChI Key | ZRVXDEFJKAAGGH-UHFFFAOYSA-N | PubChem[1] |

Physicochemical Properties

The physicochemical properties of this compound are crucial for predicting its behavior in various chemical and biological systems. The following table summarizes key experimental and computed data.

| Property | Value | Source |

| Melting Point | 91-92 °C | ChemicalBook[2][3] |

| Density (Predicted) | 1.067 ± 0.06 g/cm³ | ChemicalBook[2][3] |

| pKa (Predicted) | 12.77 ± 0.10 | ChemicalBook[2][3] |

| LogP (Computed) | 1.5 | PubChem[1] |

| Water Solubility | Limited solubility is expected due to the hydrophobic benzene ring and isopropyl group. | Inferred from similar compounds[4] |

| Organic Solvent Solubility | Expected to be soluble in polar organic solvents like methanol, ethanol, and DMSO. | Inferred from similar compounds[4][5] |

| Appearance | White to off-white crystalline powder. | Inferred from similar compounds[4] |

Experimental Protocols

Detailed methodologies are essential for the accurate determination and verification of physicochemical properties.

Synthesis of this compound

This protocol describes a two-step synthesis from 4-isopropylbenzoic acid.

Step 1: Synthesis of Methyl 4-isopropylbenzoate

-

In a round-bottom flask, dissolve 10 g of 4-isopropylbenzoic acid in 100 mL of methanol.

-

Carefully add 2 mL of concentrated sulfuric acid as a catalyst.

-

Reflux the mixture for 4-6 hours, monitoring the reaction progress using thin-layer chromatography (TLC).

-

After completion, cool the mixture and remove the excess methanol under reduced pressure.

-

Dissolve the residue in diethyl ether and wash sequentially with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield methyl 4-isopropylbenzoate.

Step 2: Synthesis of this compound

-

Dissolve the crude methyl 4-isopropylbenzoate from Step 1 in 50 mL of ethanol.

-

Add an excess of hydrazine hydrate (approximately 10 mL).

-

Reflux the mixture for 6-8 hours. The product will precipitate out of the solution upon cooling.

-

Filter the solid precipitate and wash with cold ethanol.

-

Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to obtain pure this compound.

Determination of Melting Point

The melting point is determined using a capillary melting point apparatus.[2][6][7]

-

Ensure the sample of this compound is completely dry and finely powdered.

-

Pack a small amount of the sample into a capillary tube, sealed at one end, to a height of 2-3 mm.

-

Place the capillary tube into the heating block of the melting point apparatus.

-

Heat the block rapidly to about 15-20 °C below the expected melting point (91-92 °C).

-

Then, reduce the heating rate to 1-2 °C per minute.

-

Record the temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes a clear liquid (T2). The melting range is reported as T1-T2.

Determination of Solubility

This qualitative protocol determines the solubility in various solvents.[3][8]

-

Add approximately 25 mg of this compound to a small test tube.

-

Add 0.75 mL of the desired solvent (e.g., water, ethanol, DMSO, hexane) in small portions.

-

After each addition, shake the test tube vigorously for at least 60 seconds.

-

Observe and record whether the compound is soluble (dissolves completely), partially soluble, or insoluble.

-

For water-soluble compounds, the pH of the resulting solution can be tested using litmus paper to indicate acidic or basic properties.[9][10]

Determination of Partition Coefficient (LogP)

The shake-flask method is the classical approach for the experimental determination of the octanol-water partition coefficient (LogP).[11][12][13]

-

Prepare a stock solution of this compound in n-octanol that has been pre-saturated with water.

-

In a separatory funnel, mix a known volume of the octanol stock solution with a known volume of water that has been pre-saturated with n-octanol.

-

Shake the funnel vigorously for a set period (e.g., 30 minutes) to allow for partitioning between the two phases.

-

Allow the layers to separate completely. Centrifugation can be used to break up any emulsions.

-

Carefully separate the aqueous and octanolic layers.

-

Determine the concentration of this compound in each phase using a suitable analytical technique, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).

-

Calculate the partition coefficient (P) as the ratio of the concentration in the octanolic phase to the concentration in the aqueous phase.

-

LogP is the base-10 logarithm of the partition coefficient.

Visualizations

Diagrams are provided to illustrate key processes and relationships.

Caption: Synthesis workflow for this compound.

Caption: Structure-property relationships of this compound.

References

- 1. This compound | C10H14N2O | CID 219400 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 3. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 4. solubilityofthings.com [solubilityofthings.com]

- 5. solubilityofthings.com [solubilityofthings.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. SSERC | Melting point determination [sserc.org.uk]

- 8. chem.ws [chem.ws]

- 9. www1.udel.edu [www1.udel.edu]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Cambridge MedChem Consulting [cambridgemedchemconsulting.com]

- 13. Shake Flask logK - Lokey Lab Protocols [lokeylab.wikidot.com]

An In-depth Technical Guide to the Synthesis and Characterization of 4-Isopropylbenzohydrazide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of 4-isopropylbenzohydrazide, a valuable intermediate in medicinal chemistry and drug development. This document details two primary synthetic pathways to obtain this compound: the hydrazinolysis of a 4-isopropylbenzoic acid ester and the reaction of 4-isopropylbenzoyl chloride with hydrazine hydrate. Furthermore, this guide outlines the analytical techniques for the structural elucidation and purity assessment of the final product, including physical and spectroscopic methods. Detailed experimental protocols, tabulated analytical data, and workflow diagrams are presented to facilitate the replication and adaptation of these methods in a laboratory setting.

Introduction

This compound is a carbohydrazide compound that serves as a key building block in the synthesis of various heterocyclic compounds and molecules of pharmaceutical interest. The presence of the isopropyl group on the benzene ring and the reactive hydrazide moiety makes it a versatile precursor for the development of novel therapeutic agents. This guide aims to provide researchers and drug development professionals with a detailed resource for the reliable synthesis and thorough characterization of this compound.

Synthesis of this compound

Two principal methods for the synthesis of this compound are presented, starting from readily available 4-isopropylbenzoic acid. The choice of method may depend on the availability of reagents and the desired scale of the reaction.

Method 1: From Methyl 4-Isopropylbenzoate

This two-step synthesis involves the initial esterification of 4-isopropylbenzoic acid to its methyl ester, followed by hydrazinolysis.

2.1.1. Step 1: Synthesis of Methyl 4-Isopropylbenzoate

The esterification of 4-isopropylbenzoic acid is typically carried out using methanol in the presence of an acid catalyst, such as sulfuric acid.

2.1.2. Step 2: Synthesis of this compound

The methyl ester is then reacted with hydrazine hydrate in a suitable solvent, like ethanol, to yield the desired hydrazide.

Method 2: From 4-Isopropylbenzoyl Chloride

This alternative two-step route proceeds via the formation of a more reactive acid chloride intermediate.

2.2.1. Step 1: Synthesis of 4-Isopropylbenzoyl Chloride

4-Isopropylbenzoic acid is converted to 4-isopropylbenzoyl chloride using a chlorinating agent, most commonly thionyl chloride (SOCl₂), often with a catalytic amount of N,N-dimethylformamide (DMF).[1]

2.2.2. Step 2: Synthesis of this compound

The resulting 4-isopropylbenzoyl chloride is then carefully reacted with hydrazine hydrate to produce this compound.

Experimental Protocols

The following are detailed experimental procedures for the synthesis of this compound.

Synthesis via Methyl 4-Isopropylbenzoate

3.1.1. Protocol for Methyl 4-Isopropylbenzoate

-

To a solution of 4-isopropylbenzoic acid (10.0 g, 60.9 mmol) in methanol (100 mL), slowly add concentrated sulfuric acid (2 mL).

-

Heat the mixture at reflux for 4-6 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and remove the methanol under reduced pressure.

-

Dissolve the residue in diethyl ether (150 mL) and wash sequentially with water (2 x 50 mL), saturated sodium bicarbonate solution (2 x 50 mL), and brine (50 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain methyl 4-isopropylbenzoate as an oil.

3.1.2. Protocol for this compound

-

Dissolve methyl 4-isopropylbenzoate (9.0 g, 50.5 mmol) in ethanol (100 mL).

-

Add hydrazine hydrate (85%, 7.4 mL, 126.2 mmol) to the solution.

-

Heat the reaction mixture at reflux for 8-12 hours.

-

Monitor the reaction by TLC.

-

Upon completion, cool the reaction mixture in an ice bath to induce precipitation.

-

Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum to yield this compound.

Synthesis via 4-Isopropylbenzoyl Chloride

3.2.1. Protocol for 4-Isopropylbenzoyl Chloride

-

In a round-bottom flask equipped with a reflux condenser and a gas trap, suspend 4-isopropylbenzoic acid (10.0 g, 60.9 mmol) in anhydrous toluene (50 mL).

-

Add a catalytic amount of N,N-dimethylformamide (DMF) (0.5 mL).

-

Slowly add thionyl chloride (8.8 mL, 121.8 mmol) to the suspension at room temperature.[1]

-

Heat the mixture to reflux and maintain for 2-3 hours, or until the gas evolution ceases.[2]

-

Cool the reaction mixture to room temperature and remove the excess thionyl chloride and toluene under reduced pressure to obtain crude 4-isopropylbenzoyl chloride, which can be used in the next step without further purification.

3.2.2. Protocol for this compound

-

Dissolve the crude 4-isopropylbenzoyl chloride in anhydrous tetrahydrofuran (THF) (50 mL) and cool the solution to 0 °C in an ice bath.

-

In a separate flask, prepare a solution of hydrazine hydrate (85%, 7.4 mL, 126.2 mmol) in THF (20 mL).

-

Slowly add the hydrazine hydrate solution to the stirred solution of 4-isopropylbenzoyl chloride at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.

-

Remove the solvent under reduced pressure.

-

Add water to the residue and collect the precipitated solid by filtration.

-

Wash the solid with water and then a small amount of cold ethanol.

-

Dry the product under vacuum to afford this compound.

Characterization of this compound

Thorough characterization is essential to confirm the identity and purity of the synthesized this compound.

Physical Properties

A summary of the key physical properties is provided in Table 1.

Table 1: Physical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₁₀H₁₄N₂O | [3] |

| Molecular Weight | 178.23 g/mol | [3] |

| Appearance | White to off-white solid | |

| Melting Point | 91-92 °C |

Spectroscopic Data

4.2.1. ¹H NMR Spectroscopy

The proton NMR spectrum is a powerful tool for confirming the presence of the isopropyl and aromatic protons, as well as the hydrazide protons.

Table 2: Predicted ¹H NMR Spectral Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~9.5 | Singlet | 1H | -CONH- |

| ~7.7 | Doublet | 2H | Ar-H (ortho to C=O) |

| ~7.3 | Doublet | 2H | Ar-H (meta to C=O) |

| ~4.5 | Broad Singlet | 2H | -NH₂ |

| ~3.0 | Septet | 1H | -CH(CH₃)₂ |

| ~1.2 | Doublet | 6H | -CH(CH₃)₂ |

4.2.2. ¹³C NMR Spectroscopy

The ¹³C NMR spectrum will confirm the number of unique carbon atoms in the molecule.

Table 3: Predicted ¹³C NMR Spectral Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

| ~167 | C=O |

| ~152 | Ar-C (ipso to isopropyl) |

| ~131 | Ar-C (ipso to C=O) |

| ~127 | Ar-CH (ortho to C=O) |

| ~126 | Ar-CH (meta to C=O) |

| ~34 | -CH(CH₃)₂ |

| ~24 | -CH(CH₃)₂ |

4.2.3. Infrared (IR) Spectroscopy

The IR spectrum is used to identify the key functional groups present in the molecule.

Table 4: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3300-3400 | Medium | N-H stretch (asymmetric and symmetric) |

| 3100-3200 | Medium | N-H stretch (amide) |

| 2960-2870 | Medium-Strong | C-H stretch (aliphatic) |

| ~1640 | Strong | C=O stretch (amide I) |

| ~1600 | Medium | N-H bend (amide II) |

| ~1500, ~1460 | Medium | C=C stretch (aromatic) |

4.2.4. Mass Spectrometry

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.

Table 5: Predicted Mass Spectrometry Data for this compound

| m/z | Interpretation |

| 178 | [M]⁺ (Molecular ion) |

| 163 | [M - NH₂]⁺ |

| 147 | [M - N₂H₃]⁺ |

| 119 | [C₈H₇O]⁺ (4-isopropylbenzoyl cation) |

| 91 | [C₇H₇]⁺ (Tropylium ion) |

Visualization of Workflows

Synthesis Workflow

The general workflow for the synthesis of this compound from 4-isopropylbenzoic acid is depicted below.

Caption: Synthetic routes to this compound.

Characterization Workflow

The following diagram illustrates the logical flow of the characterization process.

Caption: Analytical workflow for product characterization.

References

4-Isopropylbenzohydrazide CAS number and molecular formula.

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-Isopropylbenzohydrazide, a molecule of interest within the broader class of benzohydrazide compounds known for their diverse biological activities. This document details its chemical properties, synthesis, and potential therapeutic applications based on available research.

Core Compound Identification

A clear identification of this compound is fundamental for any research endeavor. The essential identifiers for this compound are summarized below.

| Identifier | Value |

| CAS Number | 5351-24-6 |

| Molecular Formula | C10H14N2O |

| IUPAC Name | This compound |

| Molecular Weight | 178.23 g/mol |

Synthesis Protocols

The synthesis of this compound can be achieved through a two-step process, commencing with the formation of an acid chloride intermediate followed by a reaction with hydrazine.

Step 1: Synthesis of 4-Isopropylbenzoyl chloride

The initial step involves the conversion of 4-isopropylbenzoic acid to its corresponding acid chloride.

Experimental Protocol:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 1.0 equivalent of 4-isopropylbenzoic acid in anhydrous toluene.

-

Add 2.0 equivalents of thionyl chloride (SOCl₂) to the solution. A catalytic amount of pyridine (2-3 drops) can also be added.

-

Heat the reaction mixture to reflux and maintain for 2-3 hours. The progress of the reaction can be monitored by the cessation of HCl and SO₂ gas evolution.

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the excess thionyl chloride and toluene under reduced pressure using a rotary evaporator.

-

The resulting crude 4-isopropylbenzoyl chloride, typically a yellow to brown oil, can be used in the subsequent step without further purification.

Step 2: Synthesis of this compound

The final product is synthesized by reacting the 4-isopropylbenzoyl chloride with hydrazine hydrate.

Experimental Protocol:

-

To a solution of 4-isopropylbenzoyl chloride (10 mmol) in ethanol (10 mL), add an excess of hydrazine monohydrate (5 mL).

-

Reflux the reaction mixture for 24 hours.

-

Allow the mixture to cool to room temperature, which should result in the formation of a precipitate.

-

Collect the precipitate by filtration.

-

Wash the collected solid with water, followed by cold ethanol, to remove any excess hydrazine.

-

Dry the purified product to yield this compound.[1]

Potential Biological Activities and Applications

While specific biological data for this compound is limited in publicly available literature, the broader class of benzohydrazide and benzoylhydrazone derivatives has been the subject of extensive research, revealing a wide range of therapeutic potentials. The insights from these related compounds provide a strong basis for investigating the biological profile of this compound.

Anticancer Potential

Derivatives of this compound, specifically 4-isopropylbenzoylhydrazones, have demonstrated notable anticancer activity. A study evaluating a series of these derivatives against the human breast cancer cell line (MCF-7) identified several compounds with significant cytotoxic effects.

| Compound Derivative | IC50 (µg/mL) against MCF-7 |

| Derivative 3 | 0.45 |

| Derivative 9 | 1.1 |

| Derivative 12 | 0.39 |

| Derivative 23 | 0.98 |

| Derivative 26 | 0.87 |

| Derivative 28 | 0.64 |

| Standard (Tetrandrine) | 1.53 ± 0.01 |

Data extracted from a study on 4-isopropylbenzoylhydrazone derivatives.[2]

These findings suggest that the 4-isopropylbenzoyl scaffold is a promising pharmacophore for the development of novel anticancer agents. The mechanism of action for related benzohydrazide compounds has been hypothesized to involve the inhibition of key enzymes in nucleic acid synthesis, such as PRPP-amido transferase and IMP dehydrogenase, as well as potential interactions with DNA itself.

Antimicrobial Activity

Experimental Workflow for Antimicrobial Screening:

A standard approach to evaluating the antimicrobial potential of a novel compound like this compound would involve the following steps:

-

Broth Microdilution Assay: To determine the Minimum Inhibitory Concentration (MIC) against a panel of clinically relevant bacterial and fungal strains.

-

Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) Assay: To determine if the compound is bacteriostatic/fungistatic or bactericidal/fungicidal.

-

Time-Kill Assays: To assess the rate at which the compound kills the target microorganisms.

-

Toxicity Assays: To evaluate the cytotoxic effects on mammalian cell lines to determine the therapeutic index.

Conclusion

This compound is a readily synthesizable compound belonging to the biologically significant class of benzohydrazides. While detailed studies on this specific molecule are not extensively reported, the demonstrated anticancer and antimicrobial activities of its close derivatives highlight its potential as a valuable scaffold for future drug discovery and development efforts. The experimental protocols and data presented in this guide provide a solid foundation for researchers to initiate further investigation into the therapeutic promise of this compound and its analogues.

References

An In-depth Technical Guide to 4-Isopropylbenzohydrazide

This technical guide provides a comprehensive overview of 4-Isopropylbenzohydrazide, including its chemical identity, physicochemical properties, a detailed experimental protocol for its synthesis, and a discussion of its potential biological significance. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.

Chemical Identity

IUPAC Name: 4-propan-2-ylbenzohydrazide[1]

Structure:

Synonyms and Identifiers:

A comprehensive list of synonyms and identifiers for this compound is provided in the table below for easy reference.

| Identifier Type | Value |

| CAS Number | 5351-24-6[1] |

| Molecular Formula | C10H14N2O[1] |

| Common Synonyms | 4-Isopropyl-benzoic acid hydrazide[1], 4-(1-methylethyl)benzohydrazide, p-Isopropylbenzoic acid hydrazide, Cuminic acid hydrazide |

| PubChem CID | 219400[1] |

| NSC Number | 648[1] |

Physicochemical Properties

The known physicochemical properties of this compound are summarized in the following table. These properties are crucial for its handling, formulation, and application in various experimental settings.

| Property | Value | Source |

| Molecular Weight | 178.23 g/mol | --INVALID-LINK--[1] |

| Melting Point | 91-92 °C | --INVALID-LINK-- |

| Density (Predicted) | 1.067 ± 0.06 g/cm³ | --INVALID-LINK-- |

| pKa (Predicted) | 12.77 ± 0.10 | --INVALID-LINK-- |

| Boiling Point | Data not readily available | |

| Water Solubility | Data not readily available; expected to be low based on its nonpolar isopropyl group and aromatic ring. |

Experimental Protocols

A detailed, two-step experimental protocol for the synthesis of this compound is provided below, starting from the commercially available 4-isopropylbenzoic acid.

Step 1: Synthesis of Methyl 4-isopropylbenzoate

This step involves the Fischer esterification of 4-isopropylbenzoic acid with methanol, catalyzed by sulfuric acid.

-

Materials:

-

4-isopropylbenzoic acid

-

Methanol (anhydrous)

-

Concentrated sulfuric acid

-

5% Sodium carbonate solution

-

Ethyl acetate

-

Anhydrous sodium sulfate

-

Round-bottom flask, reflux condenser, separatory funnel, rotary evaporator

-

-

Procedure:

-

To a round-bottom flask, add 4-isopropylbenzoic acid (1 equivalent).

-

Add an excess of anhydrous methanol (e.g., 10-20 equivalents).

-

Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 equivalents) to the mixture while stirring.

-

Attach a reflux condenser and heat the mixture to reflux for 4-6 hours. The reaction can be monitored by Thin Layer Chromatography (TLC).

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the excess methanol using a rotary evaporator.

-

Dissolve the residue in ethyl acetate and transfer it to a separatory funnel.

-

Wash the organic layer with a 5% sodium carbonate solution to remove any unreacted carboxylic acid, followed by a wash with water and then brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude methyl 4-isopropylbenzoate.

-

Step 2: Synthesis of this compound

This step involves the hydrazinolysis of the synthesized methyl 4-isopropylbenzoate.

-

Materials:

-

Methyl 4-isopropylbenzoate (from Step 1)

-

Hydrazine hydrate (80-100%)

-

Ethanol

-

Round-bottom flask, reflux condenser

-

-

Procedure:

-

In a round-bottom flask, dissolve the crude methyl 4-isopropylbenzoate (1 equivalent) in ethanol.[2]

-

Add an excess of hydrazine hydrate (e.g., 3-5 equivalents) to the solution.[2]

-

Attach a reflux condenser and heat the reaction mixture to reflux for 4-8 hours. The progress of the reaction can be monitored by TLC.

-

Upon completion, cool the reaction mixture to room temperature. A white precipitate of this compound should form.[2]

-

Filter the solid product and wash it thoroughly with cold water to remove excess hydrazine hydrate.

-

The crude product can be recrystallized from a suitable solvent, such as ethanol or an ethanol-water mixture, to yield pure this compound.

-

Visualizations

Synthetic and Screening Workflow

The following diagram illustrates a general workflow for the synthesis of this compound and its subsequent screening for potential biological activity.

Caption: A general workflow for the synthesis and biological evaluation of this compound.

Hypothetical Mechanism of Action: Inhibition of Bacterial DNA Gyrase

Benzohydrazide derivatives have been reported to exhibit antimicrobial properties, with some studies suggesting that they may act by inhibiting essential bacterial enzymes.[3] The following diagram illustrates a hypothetical mechanism where this compound inhibits bacterial DNA gyrase, an enzyme crucial for DNA replication.

Caption: Hypothetical mechanism of this compound as a bacterial DNA gyrase inhibitor.

Potential Biological Significance

While specific biological activities for this compound are not extensively documented, the benzohydrazide scaffold is a well-known pharmacophore present in numerous compounds with a wide range of biological activities.[2] Derivatives of benzohydrazide have been reported to possess antimicrobial, antifungal, anticonvulsant, and anticancer properties.[2]

The presence of the isopropyl group on the benzene ring increases the lipophilicity of the molecule, which may enhance its ability to penetrate biological membranes, a desirable property for drug candidates. Given the established antimicrobial activity of benzohydrazides, it is plausible that this compound could serve as a lead compound for the development of new antibacterial or antifungal agents. Further research is warranted to explore the full therapeutic potential of this compound.

References

An In-depth Technical Guide to the Solubility and Stability of 4-Isopropylbenzohydrazide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available, peer-reviewed experimental data on the specific solubility and stability of 4-Isopropylbenzohydrazide is limited. This guide provides a comprehensive theoretical framework based on its chemical structure, data from analogous benzohydrazide compounds, and established principles in pharmaceutical sciences. The experimental protocols and data tables are presented as best-practice templates for researchers undertaking studies on this compound.

Introduction

This compound is a chemical compound featuring a hydrazide functional group attached to a benzene ring substituted with an isopropyl group.[1] Its chemical structure suggests a molecule with both polar (hydrazide group) and non-polar (isopropylbenzene moiety) characteristics, which will govern its solubility and stability profile. Benzohydrazide derivatives are known for their wide range of biological activities and are often investigated in medicinal chemistry. A thorough understanding of the solubility and stability of this compound is crucial for its handling, formulation development, and for ensuring the reliability of biological and chemical assays.

Chemical Structure of this compound:

Predicted Physicochemical Properties

The following table summarizes the computationally predicted physicochemical properties of this compound.[1]

| Property | Value | Source |

| Molecular Formula | C10H14N2O | PubChem[1] |

| Molecular Weight | 178.23 g/mol | PubChem[1] |

| XLogP3 | 1.8 | PubChem (Predicted) |

| Hydrogen Bond Donor Count | 2 | PubChem (Predicted) |

| Hydrogen Bond Acceptor Count | 2 | PubChem (Predicted) |

| Rotatable Bond Count | 2 | PubChem (Predicted) |

Solubility Profile (Theoretical)

The solubility of a compound is a critical parameter for its application in drug discovery and development. Based on the structure of this compound, a qualitative solubility profile can be predicted. The polar hydrazide group is capable of forming hydrogen bonds with polar solvents, while the non-polar isopropylbenzene portion will have favorable interactions with non-polar organic solvents.

General Solubility Expectations:

-

Polar Protic Solvents (e.g., Water, Ethanol, Methanol): Limited to moderate solubility is expected. The presence of the isopropyl group may reduce aqueous solubility compared to unsubstituted benzohydrazide. Solubility in alcohols is likely to be higher than in water. For similar compounds like 4-hydroxybenzohydrazide, solubility in water and alcohols has been noted.[2]

-

Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): Good solubility is anticipated in these solvents due to their ability to solvate both the polar and non-polar parts of the molecule.

-

Non-Polar Solvents (e.g., Toluene, Hexane, Dichloromethane): Moderate to good solubility is expected due to the presence of the non-polar isopropylbenzene moiety.

Illustrative Solubility Data Table

The following table is a template for presenting experimental solubility data for this compound. The values provided are hypothetical and for illustrative purposes only.

| Solvent | Temperature (°C) | Solubility (mg/mL) | Method |

| Water | 25 | ~0.5 - 1.5 | Shake-Flask |

| Ethanol | 25 | ~10 - 20 | Shake-Flask |

| Methanol | 25 | ~15 - 25 | Shake-Flask |

| DMSO | 25 | > 100 | Shake-Flask |

| Acetonitrile | 25 | ~5 - 15 | Shake-Flask |

| Dichloromethane | 25 | ~20 - 40 | Shake-Flask |

| Toluene | 25 | ~5 - 10 | Shake-Flask |

Stability Profile (Theoretical)

The stability of this compound will be influenced by environmental factors such as pH, temperature, light, and the presence of oxidizing agents. The hydrazide functional group is known to be susceptible to hydrolysis and oxidation.

Potential Degradation Pathways:

-

Hydrolysis: The amide bond in the hydrazide group can undergo hydrolysis, particularly under acidic or basic conditions, to yield 4-isopropylbenzoic acid and hydrazine. Studies on other hydrazide-containing compounds have shown that stability is often pH-dependent, with increased stability observed closer to neutral pH.[3]

-

Oxidation: The hydrazine moiety can be susceptible to oxidation, leading to the formation of various degradation products. The reaction would be accelerated by the presence of oxidizing agents and potentially by light and heat.

-

Photodegradation: Exposure to light, particularly UV radiation, may induce degradation. Photostability testing is a crucial part of stability studies for new chemical entities.

Illustrative Stability Data Table (Forced Degradation)

This table illustrates how data from a forced degradation study for this compound would be presented. The percentage of degradation is hypothetical.

| Stress Condition | Time | % Degradation | Major Degradants |

| 0.1 M HCl (aq) | 24 h | ~15 - 25% | 4-Isopropylbenzoic acid, Hydrazine |

| 0.1 M NaOH (aq) | 24 h | ~20 - 30% | 4-Isopropylbenzoic acid, Hydrazine |

| 3% H2O2 (aq) | 24 h | ~30 - 50% | Oxidative degradants |

| Heat (80°C, solid) | 72 h | < 5% | - |

| Photolytic (UV/Vis) | 24 h | ~10 - 20% | Photodegradants |

Experimental Protocols

The following are detailed, generic protocols for determining the solubility and stability of a compound like this compound.

Solubility Determination: Shake-Flask Method

This method is considered the gold standard for determining the thermodynamic solubility of a compound.

Objective: To determine the equilibrium solubility of this compound in various solvents.

Materials:

-

This compound

-

Selected solvents (e.g., water, ethanol, DMSO)

-

Scintillation vials or glass test tubes with screw caps

-

Orbital shaker with temperature control

-

Analytical balance

-

Centrifuge

-

HPLC with a suitable column and detector (e.g., UV-Vis)

-

Volumetric flasks and pipettes

Procedure:

-

Add an excess amount of this compound to a vial containing a known volume of the selected solvent.

-

Seal the vials to prevent solvent evaporation.

-

Place the vials in an orbital shaker set at a constant temperature (e.g., 25°C) and shake for a predetermined time (e.g., 24-48 hours) to ensure equilibrium is reached.

-

After shaking, allow the vials to stand to let the undissolved solid settle.

-

Centrifuge the samples to further separate the solid from the supernatant.

-

Carefully withdraw an aliquot of the clear supernatant and dilute it with a suitable solvent to a concentration within the linear range of the analytical method.

-

Analyze the diluted sample using a validated HPLC method to determine the concentration of this compound.

-

Calculate the solubility in mg/mL or other appropriate units.

Stability Assessment: Forced Degradation Study

Forced degradation studies are conducted to identify the likely degradation products and pathways of a drug substance.

Objective: To investigate the degradation of this compound under various stress conditions.

Materials:

-

This compound

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Hydrogen peroxide (H2O2)

-

Temperature-controlled oven

-

Photostability chamber

-

HPLC-UV/DAD or HPLC-MS for analysis

Procedure:

-

Acid Hydrolysis: Dissolve this compound in a solution of 0.1 M HCl. Keep the sample at a specified temperature (e.g., 60°C) for a set duration. Withdraw samples at various time points.

-

Base Hydrolysis: Dissolve this compound in a solution of 0.1 M NaOH. Maintain the sample at a specified temperature for a set duration and collect samples at different intervals.

-

Oxidative Degradation: Dissolve the compound in a solution containing 3% H2O2. Keep the sample at room temperature and collect samples at various time points.

-

Thermal Degradation: Place the solid compound in an oven at an elevated temperature (e.g., 80°C) for an extended period. Dissolve samples taken at different times for analysis.

-

Photolytic Degradation: Expose a solution of the compound and the solid compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.

-

Analysis: Analyze all the stressed samples using a stability-indicating HPLC method. The method should be able to separate the parent compound from all the degradation products.

-

Characterization: If significant degradation is observed, the degradation products may be characterized using techniques like mass spectrometry (MS).

Visualizations

Experimental Workflow for Solubility Determination

Caption: Workflow for Shake-Flask Solubility Measurement.

Logical Flow of a Forced Degradation Study

Caption: Forced Degradation Study Workflow.

References

The Versatile Scaffold: A Technical Guide to the Biological Activities of Benzohydrazide Derivatives

For Immediate Release

In the dynamic landscape of drug discovery and development, the benzohydrazide scaffold has emerged as a privileged structure, demonstrating a remarkable breadth of biological activities. This technical guide provides an in-depth exploration of the diverse therapeutic potential of benzohydrazide derivatives, offering valuable insights for researchers, scientists, and drug development professionals. The document summarizes key quantitative data, details experimental protocols, and visualizes complex biological processes to facilitate a comprehensive understanding of this versatile chemical class.

Benzohydrazide derivatives have garnered significant attention due to their wide-ranging pharmacological properties, including anticancer, antimicrobial, anti-inflammatory, antitubercular, and anticonvulsant effects.[1][2] The structural flexibility of the benzohydrazide core allows for extensive chemical modifications, enabling the fine-tuning of their biological profiles and the development of potent and selective therapeutic agents.[1]

Anticancer Activity: Targeting Key Oncogenic Pathways

Benzohydrazide derivatives have shown significant promise as anticancer agents, with several compounds exhibiting potent cytotoxicity against various cancer cell lines.[2][3][4] A notable mechanism of action for some of these derivatives is the inhibition of key enzymes involved in cancer progression, such as epidermal growth factor receptor (EGFR) kinase and Polo-like kinase 1 (PLK1).[3][4]

One study reported a series of novel benzohydrazide derivatives containing dihydropyrazole moieties as potent EGFR kinase inhibitors.[3] Compound H20 from this series demonstrated impressive antiproliferative activity against A549, MCF-7, HeLa, and HepG2 cancer cell lines, with IC50 values of 0.46, 0.29, 0.15, and 0.21 µM, respectively.[3] The same compound also exhibited potent EGFR inhibition with an IC50 value of 0.08 µM.[3]

Another study focused on repurposing anti-tubercular pyrrolyl benzohydrazide derivatives as anticancer agents targeting PLK1.[4] The compound C8 [N'-(4-(1H-pyrrol-1-yl) benzoyl)-3-chlorobenzohydrazide] showed significant cytotoxic effects against A549, MCF-7, and HepG2 cell lines and induced cell cycle arrest at the G2/M phase in A549 cells.[4][5]

| Compound | Cancer Cell Line | IC50 (µM) | Target | Reference |

| H20 | A549 | 0.46 | EGFR | [3] |

| H20 | MCF-7 | 0.29 | EGFR | [3] |

| H20 | HeLa | 0.15 | EGFR | [3] |

| H20 | HepG2 | 0.21 | EGFR | [3] |

| C8 | A549 | Lower than C18 | PLK1 | [4][5] |

| C8 | MCF-7 | Lower than C18 | PLK1 | [4][5] |

| C8 | HepG2 | Lower than C18 | PLK1 | [4][5] |

| Compound 4 | HCT 116 | 1.88 ± 0.03 | Not Specified | [2] |

| Compound 14 | Human Colorectal Cancer | 37.71 | Not Specified | [2] |

| Compound 5t | HeLa | 0.66 | Not Specified | [2] |

| Compound 2a | A-549 | Moderate to Significant | Not Specified | [2] |

| Compound 6g | K562 (Human Leukemia) | ~50 | BCR-ABL kinase (predicted) | [6] |

Antimicrobial and Antifungal Activities: A Broad Spectrum of Action

The emergence of antimicrobial resistance necessitates the development of novel therapeutic agents.[7] Benzohydrazide derivatives have demonstrated promising antibacterial and antifungal activities against a range of pathogenic microorganisms.[1][7][8]

A study on the antibacterial activities of benzohydrazide derivatives showed their efficacy against Staphylococcus aureus, Escherichia coli, Enterococcus faecalis, Bacillus subtilis, diphtheroids, Salmonella enterica, Serratia marcescens, Pseudomonas aeruginosa, and Klebsiella pneumoniae.[7] Another report highlighted that 3-Br, 4-Cl, 4-F, 3-OH, 4-CH3, and 3-NO2 substituted benzohydrazide compounds demonstrated antifungal efficacy against Mucor sp.[1]

| Compound/Derivative | Microorganism | Activity | Reference |

| Benzohydrazide derivatives | S. aureus, E. coli, E. faecalis, B. subtilis, etc. | Desired antibacterial activities | [7] |

| 3-Br, 4-Cl, 4-F, 3-OH, 4-CH3, 3-NO2 substituted benzohydrazide | Mucor sp. | Antifungal efficacy | [1] |

| 3-OH substituted benzohydrazide | T. viride | Good antifungal efficacy | [1] |

| (E)-4-chloro-Nʹ-(thiophen-2-ylmethylene)benzohydrazide (S3) | E. Coli | More active than other synthesized derivatives | [8] |

| (E)-4-chloro-Nʹ-(thiophen-2-ylmethylene)benzohydrazide (S3) | A. niger | Marked antifungal potential (pMICan value > 14) | [8] |

| Compounds 6b, 6c, 6d (Formyl pyrazole derivatives) | Tested Microorganisms | Remarkable antibacterial and antifungal activities | [9] |

Antitubercular Activity: Combating a Global Health Threat

Tuberculosis remains a significant global health problem, and the development of new anti-tubercular drugs is a priority.[10] Benzohydrazide derivatives, including the well-known drug isoniazid, are a cornerstone of tuberculosis treatment.[11][12] Research continues to explore novel benzohydrazide analogs with improved efficacy and activity against drug-resistant strains of Mycobacterium tuberculosis.[10][12][13]

Several studies have reported the synthesis and evaluation of new benzohydrazide derivatives with potent in vitro antitubercular activity against M. tuberculosis H37Rv.[2][10] For instance, one study synthesized a series of derivatives where compound 4h displayed more than 99% growth inhibition.[10] Another study identified compounds 5c and 5d as the most potent antimycobacterial agents in their series.[2]

| Compound/Derivative | Strain | Activity | Reference |

| Compound 4h | M. tuberculosis H37Rv | >99% growth inhibition | [10] |

| Compounds 5c & 5d | M. tuberculosis H37Rv | Most potent antimycobacterial agent | [2] |

| Compounds 4a, 4d, 4g (p-hydroxybenzohydrazide derivatives) | M. tuberculosis H37Rv | Potent inhibitors | [2] |

| Indolylhydrazone derivative 10 | M. tuberculosis | MIC > 25 µg/mL | [13] |

| Fatty-acid thiadiazole derivative 51 | M. tuberculosis H37Rv | MIC of 2.34 μg/mL | [13] |

| IP11 (Isoniazid-based hydrazone) | M. tuberculosis H37Rv and INH-resistant strains | Most promising derivative with low MIC values | [12] |

| Hydrazide derivatives with 1,3,4-oxadiazole core (5 compounds) | M. tuberculosis H37Ra | MIC values of 8 μg/mL | [14] |

Anticonvulsant Activity: Potential in Neurological Disorders

Benzohydrazide derivatives have also been investigated for their potential in treating neurological disorders, particularly epilepsy.[15][16] Several novel benzimidazole acetohydrazide derivatives have been synthesized and screened for their anticonvulsant activities using the Maximum Electroshock (MES) seizure model.[15] Another study reported a series of new benzimidazole derivatives that exhibited potent anticonvulsant results in both MES and subcutaneous pentylenetetrazole (scPTZ) models.[16]

Experimental Protocols

A fundamental aspect of drug discovery is the robust and reproducible methodology used to assess biological activity. Below are detailed protocols for key experiments cited in the evaluation of benzohydrazide derivatives.

General Synthesis of Benzohydrazide

A common method for the synthesis of benzohydrazide involves the reaction of a methyl benzoate with hydrazine hydrate.[2]

Conventional Method:

-

A mixture of methyl benzoate (0.01 mol) and hydrazine hydrate (0.012 mol) is refluxed for 2 hours.

-

The reaction mixture is then cooled to room temperature, leading to the formation of a white precipitate.

-

The precipitate is filtered and washed thoroughly with water.[2]

Microwave Method:

-

A mixture of methyl benzoate (0.01 mol) and hydrazine hydrate (0.012 mol) is placed in a beaker and refluxed at 350 W for 2 minutes.

-

1 mL of ethanol is added, and the mixture is subjected to microwave irradiation for another minute at 500 W.

-

The resulting white precipitate is washed with water and dried, followed by recrystallization from ethanol.[2]

Antiproliferative Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity of potential medicinal agents.

-

Cancer cells (e.g., A549, MCF-7, HeLa, HepG2) are seeded in 96-well plates and incubated.[3]

-

The cells are then treated with various concentrations of the test compounds (benzohydrazide derivatives) and a positive control (e.g., erlotinib) and incubated for a specified period.[3]

-

After incubation, MTT solution is added to each well, and the plates are incubated further to allow the formation of formazan crystals by viable cells.

-

The supernatant is removed, and a solvent (e.g., DMSO) is added to dissolve the formazan crystals.

-

The absorbance is measured at a specific wavelength using a microplate reader. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is then calculated.[3]

Antibacterial Activity Assay (Agar Well Diffusion Method)

This method is used to assess the antimicrobial activity of a compound.

-

A standardized inoculum of the test bacteria (e.g., S. aureus, E. coli) is swabbed onto the surface of an agar plate.[8]

-

Wells are created in the agar using a sterile borer.

-

A specific volume of the test compound solution (dissolved in a suitable solvent like DMSO) is added to each well.[8]

-

Standard antibiotics (e.g., Erythromycin, Gentamycin) are used as positive controls.[8]

-

The plates are incubated at 37°C for 24 hours.[8]

-

The zone of inhibition (the area around the well where bacterial growth is inhibited) is measured in millimeters. A larger zone of inhibition indicates greater antibacterial activity.[8]

Antioxidant Activity Assay (DPPH Radical Scavenging Method)

The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common method to evaluate the antioxidant potential of a compound.

-

A solution of DPPH in a suitable solvent is prepared.

-

Different concentrations of the synthesized compounds are mixed with the DPPH solution.[8]

-

Ascorbic acid is typically used as a standard antioxidant.[8]

-

The mixture is incubated in the dark for a specific period.

-

The absorbance of the solution is measured using a UV-Vis spectrophotometer. A decrease in absorbance indicates radical scavenging activity.[8]

-

The percentage of radical scavenging activity is calculated. The compound (S3) in one study showed the highest radical scavenging activity of 64.7 ± 3.4%.[8]

Signaling Pathways and Experimental Workflows

To provide a clearer understanding of the mechanisms of action and experimental processes, the following diagrams have been generated using Graphviz.

Caption: EGFR Inhibition by Benzohydrazide Derivatives.

Caption: General Workflow for Anticancer Screening.

Caption: Workflow for Antimicrobial Activity Testing.

Conclusion

The extensive body of research on benzohydrazide derivatives underscores their significant potential in medicinal chemistry. The ability to readily synthesize and modify this scaffold provides a powerful platform for the development of novel therapeutics with a wide range of biological activities. This technical guide serves as a comprehensive resource for professionals in the field, summarizing the current state of knowledge and providing a foundation for future research and development efforts aimed at harnessing the full therapeutic potential of this remarkable class of compounds. Further investigations, including in vivo studies and clinical trials, are warranted to translate these promising preclinical findings into tangible clinical benefits.[7]

References

- 1. viva-technology.org [viva-technology.org]

- 2. thepharmajournal.com [thepharmajournal.com]

- 3. Design, Synthesis and Biological Evaluation of Benzohydrazide Derivatives Containing Dihydropyrazoles as Potential EGFR Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. psecommunity.org [psecommunity.org]

- 5. Anticancer Activity of Anti-Tubercular Compound(s) Designed on Pyrrolyl Benzohydrazine Scaffolds: A Repurposing Study [mdpi.com]

- 6. Benzohydrazide Analogs: Synthesis, Anticancer Screening, SAR, in Silico Molecular Docking, and ADMET Studies | CoLab [colab.ws]

- 7. Synthesis and Characterization of Chemical Compounds Derived From Benzohydrazide and Evaluation of Their Antibacterial Activities [ajcmi.umsha.ac.ir]

- 8. derpharmachemica.com [derpharmachemica.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Synthesis, biological evaluation, and molecular docking of benzhydrazide derivatives [pharmacia.pensoft.net]

- 12. mdpi.com [mdpi.com]

- 13. Recent Advances in Anti-Tuberculosis Drug Discovery Based on Hydrazide–Hydrazone and Thiadiazole Derivatives Targeting InhA - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Synthesis, Biological Evaluation and Computational Studies of New Hydrazide Derivatives Containing 1,3,4-Oxadiazole as Antitubercular Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. jddtonline.info [jddtonline.info]

- 16. ptfarm.pl [ptfarm.pl]

The Synthetic Chemist's Guide to Substituted Benzohydrazides: A Technical Review

For Researchers, Scientists, and Drug Development Professionals

Substituted benzohydrazides are a cornerstone in medicinal chemistry and materials science, serving as crucial intermediates and pharmacophores in the development of novel therapeutic agents and functional materials. Their diverse biological activities, including antimicrobial, anticancer, anti-inflammatory, and anticonvulsant properties, have fueled extensive research into their synthesis. This technical guide provides an in-depth review of the core methodologies for synthesizing substituted benzohydrazides, presenting detailed experimental protocols, comparative quantitative data, and visual workflows to aid researchers in this dynamic field.

Core Synthesis Strategies

The preparation of substituted benzohydrazides primarily revolves around the formation of the characteristic C-N-N linkage. The most prevalent and versatile methods involve the nucleophilic attack of hydrazine on an activated benzoic acid derivative, such as an ester or an acid chloride. Furthermore, the derivatization of the terminal nitrogen of the hydrazide moiety through condensation with carbonyl compounds is a key strategy for creating extensive libraries of bioactive molecules.

Hydrazinolysis of Benzoic Acid Esters

The reaction of a substituted methyl or ethyl benzoate with hydrazine hydrate is the most widely employed method for synthesizing benzohydrazides. This nucleophilic acyl substitution reaction is typically performed under reflux conditions, often in an alcoholic solvent like ethanol. To enhance reaction rates and yields, modern approaches utilize microwave irradiation or ultrasound assistance.

Conventional Heating Method: This traditional approach involves refluxing the ester with an excess of hydrazine hydrate for several hours. While reliable, it can be time-consuming.[1][2]

Microwave-Assisted Method: The use of microwave irradiation significantly reduces reaction times from hours to minutes, often leading to improved yields and cleaner reaction profiles.[1][3][4][5][6] This efficiency is attributed to the direct and rapid heating of the polar reactants.

Ultrasound-Assisted Synthesis: Sonication provides an alternative green chemistry approach. The acoustic cavitation generated by ultrasound waves enhances mass transfer and accelerates the reaction, providing good yields in shorter timeframes compared to conventional heating.[7][8][9]

Table 1: Comparison of Synthesis Methods for Benzohydrazide from Methyl Benzoate

| Method | Reagents | Solvent | Time | Power/Temp | Yield (%) | Reference |

| Conventional | Methyl benzoate, Hydrazine hydrate | None | 2 h | Reflux | Not specified | [1] |

| Microwave | Methyl benzoate, Hydrazine hydrate | Ethanol | 3 min | 350-500 W | Not specified | [1] |

| Conventional | Methyl benzoate, Hydrazine hydrate | Ethanol | 2 h | 80 °C | 84% | [2] |

From Benzoic Acid Chlorides

Condensation with Aldehydes and Ketones

A primary method for diversifying the benzohydrazide scaffold is the condensation reaction between a benzohydrazide and various aldehydes or ketones. This reaction, typically catalyzed by a few drops of acid (e.g., HCl, acetic acid), readily forms a Schiff base (a hydrazone), resulting in an N'-substituted benzohydrazide.[12][13] This approach is fundamental to creating vast libraries of derivatives for structure-activity relationship (SAR) studies.

Table 2: Selected Examples of N'-Substituted Benzohydrazide Synthesis via Condensation

| Benzohydrazide Reactant | Carbonyl Reactant | Catalyst | Solvent | Time | Yield (%) | Reference | | :--- | :--- | :--- | :--- | :--- | :--- | | 4-Chlorobenzohydrazide | 3,4-Dimethoxybenzaldehyde | conc. HCl | Ethanol/Water | 5 min (stirring) | Not specified |[12] | | Benzohydrazide | 5-Bromo-2-hydroxybenzaldehyde | conc. HCl | Water | 30 min | 96% | | | 2-Hydroxybenzohydrazide | 5-Bromovanillin | None | Methanol | 2-3 h | 33.69% |[13] | | 2-Hydroxybenzohydrazide | Substituted Benzaldehydes | Acetic Acid | Ethanol | 4 h (reflux) | Not specified |[4] | | 2-Hydroxybenzohydrazide | Substituted Benzaldehydes | Acetic Acid | Ethanol/DCM | 4-10 min (MW) | up to 98% |[4] |

Experimental Protocols

Protocol 1: Synthesis of Benzohydrazide from Methyl Benzoate (Conventional Method)

Materials:

-

Methyl benzoate (1.35 mL, 0.01 mol)

-

Hydrazine hydrate (0.58 mL, 0.012 mol)

-

Round-bottomed flask

-

Reflux condenser

Procedure:

-

A mixture of methyl benzoate (0.01 mol) and hydrazine hydrate (0.012 mol) is taken in a round-bottomed flask.[1]

-

The mixture is refluxed for 2 hours.[1]

-

After reflux, the reaction mixture is cooled to room temperature.

-

The resulting white precipitate is filtered, washed thoroughly with water, and dried.[1]

-

The crude product can be recrystallized from ethanol.[1]

Protocol 2: Microwave-Assisted Synthesis of Benzohydrazide

Materials:

-

Methyl benzoate (1.35 mL, 0.01 mol)

-

Hydrazine hydrate (0.583 mL, 0.012 mol)

-

Ethanol (1 mL)

-

Microwave reactor

Procedure:

-

A mixture of methyl benzoate (0.01 mol) and hydrazine hydrate (0.012 mol) is placed in a 100 mL beaker.[1]

-

The mixture is subjected to microwave irradiation at 350 W for 2 minutes.[1]

-

1 mL of ethanol is added to the reaction mixture.

-

The mixture is irradiated for one more minute at 500 W.[1]

-

The resulting white precipitate is washed thoroughly with water and dried. It can be further recrystallized from ethanol.[1]

Protocol 3: Synthesis of N'-Benzylidene-2-hydroxybenzohydrazide (Microwave-Assisted)

Materials:

-

2-Hydroxybenzohydrazide (1 g, 6.5 mmol)

-

Benzaldehyde (equimolar amount)

-

Ethanol or Dichloromethane (DCM) (5 mL)

-

Glacial acetic acid (catalytic amount)

-

Quartz tube for microwave synthesis

Procedure:

-

2-Hydroxybenzohydrazide (6.5 mmol) and an equimolar amount of benzaldehyde are dissolved in 5 mL of ethanol or DCM in a quartz tube equipped with a magnetic stirrer.[4]

-

A catalytic amount of glacial acetic acid is added to the mixture.

-

The reaction mixture is irradiated in a microwave reactor at 150 W for 4-10 minutes at 60 °C.[4]

-

After completion of the reaction (monitored by TLC), the mixture is cooled.

-

The solid product is collected and purified by recrystallization from ethanol.

Synthesis Workflows and Logical Relationships

The synthesis of substituted benzohydrazides can be visualized as a series of interconnected pathways, starting from common benzoic acid precursors and branching into diverse derivatives.

Caption: General synthetic routes to substituted benzohydrazides.

The logical flow for selecting a synthesis method often depends on the desired substitution pattern and available starting materials.

Caption: Decision workflow for selecting a synthesis strategy.

Conclusion

The synthesis of substituted benzohydrazides is a well-established yet evolving field. The classical methods involving the hydrazinolysis of esters and acid chlorides remain robust and widely applicable. However, the integration of green chemistry principles, through microwave-assisted and ultrasound-assisted techniques, offers significant advantages in terms of reaction efficiency, time, and environmental impact. The straightforward condensation with carbonyl compounds provides an indispensable tool for generating chemical diversity crucial for drug discovery and development. This guide provides the foundational knowledge and practical protocols necessary for researchers to effectively synthesize and explore the vast potential of the substituted benzohydrazide scaffold.

References

- 1. thepharmajournal.com [thepharmajournal.com]

- 2. Benzohydrazide as a good precursor for the synthesis of novel bioactive and anti-oxidant 2-phenyl-1,3,4-oxadiazol-aminoacid derivatives: Structural determination, biological and anti-oxidant activity - Arabian Journal of Chemistry [arabjchem.org]

- 3. hilarispublisher.com [hilarispublisher.com]

- 4. Microwave assisted synthesis, photoisomerization study and antioxidant activity of a series of N-acylhydrazones - Arabian Journal of Chemistry [arabjchem.org]

- 5. Synthesis of 2-hydroxybenzohydrazide derivatives with microwave irradiation and activity against Escherichia coli | Pharmacy Education [pharmacyeducation.fip.org]

- 6. Microwave-Assisted One-Step Synthesis of Fenamic Acid Hydrazides from the Corresponding Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 7. biointerfaceresearch.com [biointerfaceresearch.com]

- 8. researchgate.net [researchgate.net]

- 9. Ultrasound Assisted Synthesis of 4-(Benzyloxy)-N-(3-chloro-2-(substitutedphenyl)-4-oxoazetidin-1-yl) Benzamide as Challenging Anti-Tubercular Scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 10. US8110705B2 - Processes for making hydrazides - Google Patents [patents.google.com]

- 11. researchgate.net [researchgate.net]

- 12. derpharmachemica.com [derpharmachemica.com]

- 13. pubs.aip.org [pubs.aip.org]

Predicted Spectroscopic Data for 4-Isopropylbenzohydrazide: A Technical Guide

For Immediate Release

This technical guide provides predicted Nuclear Magnetic Resonance (NMR) and mass spectrometry data for the compound 4-Isopropylbenzohydrazide. This information is intended for researchers, scientists, and professionals in the field of drug development to facilitate the identification and characterization of this molecule.

Chemical Structure and Properties

IUPAC Name: 4-propan-2-ylbenzohydrazide[1] Molecular Formula: C₁₀H₁₄N₂O[1] Molecular Weight: 178.23 g/mol [1] Exact Mass: 178.110613074 Da[1]

Predicted ¹H NMR Data

The predicted ¹H Nuclear Magnetic Resonance (NMR) spectrum of this compound in a standard deuterated solvent, such as DMSO-d₆, is expected to exhibit the following signals. The predictions are based on established principles of chemical shifts, spin-spin coupling, and proton integration.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~9.5 | Singlet | 1H | -NH- (Amide) |

| ~7.7 | Doublet | 2H | Aromatic (ortho to C=O) |

| ~7.3 | Doublet | 2H | Aromatic (meta to C=O) |

| ~4.4 | Singlet (broad) | 2H | -NH₂ (Hydrazide) |

| ~2.9 | Septet | 1H | Isopropyl -CH |

| ~1.2 | Doublet | 6H | Isopropyl -CH₃ |

Predicted ¹³C NMR Data

The predicted ¹³C NMR spectrum for this compound is anticipated to show seven distinct signals, corresponding to the unique carbon environments in the molecule.

| Chemical Shift (δ, ppm) | Assignment |

| ~166 | Carbonyl (C=O) |

| ~152 | Aromatic (C-isopropyl) |

| ~131 | Aromatic (C-C=O) |

| ~127 | Aromatic (CH, meta to C=O) |

| ~126 | Aromatic (CH, ortho to C=O) |

| ~34 | Isopropyl (-CH) |

| ~24 | Isopropyl (-CH₃) |

Predicted Mass Spectrometry Data

In mass spectrometry, this compound is expected to show a molecular ion peak corresponding to its exact mass. The fragmentation pattern will likely involve characteristic losses of functional groups.

| m/z | Interpretation |

| 178 | Molecular Ion [M]⁺ |

| 163 | Loss of -NH₂ |

| 147 | Loss of -NHNH₂ |

| 135 | Loss of Isopropyl group (-CH(CH₃)₂) |

| 119 | [C₇H₇O]⁺ - Benzoyl cation |

| 91 | [C₇H₇]⁺ - Tropylium ion |

Experimental Protocols

The predicted data presented herein is derived from computational models and analysis of spectroscopic databases for similar chemical structures. Experimental verification would typically involve the following standard laboratory protocols:

Nuclear Magnetic Resonance (NMR) Spectroscopy: A sample of this compound would be dissolved in a deuterated solvent (e.g., DMSO-d₆, CDCl₃). ¹H and ¹³C NMR spectra would be acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher). Chemical shifts would be referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

Mass Spectrometry (MS): A dilute solution of the compound would be introduced into a mass spectrometer, typically using an electrospray ionization (ESI) or electron ionization (EI) source. The mass-to-charge ratio (m/z) of the resulting ions would be measured by a mass analyzer (e.g., quadrupole, time-of-flight).

Visualization of Predicted Data Relationships

The following diagram illustrates the chemical structure of this compound and the correlation of its different structural components to the predicted spectral data.

Caption: Predicted spectroscopic data correlation for this compound.

References

In-Depth Technical Guide on 4-Isopropylbenzohydrazide: Safety, Toxicity, and Handling

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a summary of available safety and handling information for 4-Isopropylbenzohydrazide. It is intended for informational purposes for a professional audience and should not be substituted for a formal risk assessment. Always consult the most current Safety Data Sheet (SDS) before handling this chemical and adhere to all institutional and regulatory safety protocols.

Introduction

This compound (CAS No: 5351-24-6) is a chemical compound with potential applications in pharmaceutical and chemical synthesis.[1][2] As with any research chemical, a thorough understanding of its safety profile, potential toxicity, and proper handling procedures is paramount to ensure the safety of laboratory personnel and the integrity of experimental outcomes. This guide synthesizes the available information on this compound, focusing on its hazard identification, toxicological profile, and recommended handling practices.

Chemical and Physical Properties

A summary of the known and predicted physical and chemical properties of this compound is presented below. This information is crucial for safe storage, handling, and experimental design.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₄N₂O | PubChem[3] |

| Molecular Weight | 178.23 g/mol | PubChem[3] |

| CAS Number | 5351-24-6 | PubChem[3] |

| IUPAC Name | 4-propan-2-ylbenzohydrazide | PubChem[3] |

| Melting Point | 91-92 °C | ChemicalBook[1] |

| Density (Predicted) | 1.067 ± 0.06 g/cm³ | ChemicalBook[1] |

| pKa (Predicted) | 12.77 ± 0.10 | ChemicalBook[1] |

| XLogP3 | 1.5 | PubChem[3] |

| Hydrogen Bond Donor Count | 2 | PubChem[3] |

| Hydrogen Bond Acceptor Count | 2 | PubChem[3] |

| Rotatable Bond Count | 2 | PubChem[3] |

Toxicological Information

GHS Hazard Classification

The GHS classification for this compound indicates that it is considered hazardous.[3] The primary concerns are related to its acute toxicity upon exposure through various routes.

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |

| Acute Toxicity, Dermal | Category 4 | H312: Harmful in contact with skin |

| Acute Toxicity, Inhalation | Category 4 | H332: Harmful if inhaled |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | Category 2 | H319: Causes serious eye irritation |

| Specific Target Organ Toxicity - Single Exposure (Respiratory tract irritation) | Category 3 | H335: May cause respiratory irritation |

Source: PubChem[3]

Safety and Handling

Given the GHS classification, stringent safety precautions should be followed when handling this compound.

Personal Protective Equipment (PPE)

-

Eye Protection: Chemical safety goggles or a face shield are mandatory.

-

Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber) should be worn.

-

Skin and Body Protection: A laboratory coat, long pants, and closed-toe shoes are required. For larger quantities or when there is a risk of splashing, additional protective clothing may be necessary.

-

Respiratory Protection: Work should be conducted in a well-ventilated area, preferably within a chemical fume hood. If a fume hood is not available or if aerosolization is possible, a NIOSH-approved respirator appropriate for organic vapors and particulates should be used.

Handling and Storage

-

Avoid contact with skin, eyes, and clothing.

-

Avoid inhalation of dust or vapors.

-

Handle only in a chemical fume hood.

-

Keep containers tightly closed when not in use.

-

Store in a cool, dry, and well-ventilated area away from incompatible materials.

-

Incompatible materials: Strong oxidizing agents.

First Aid Measures

-

If Swallowed: Rinse mouth. Do NOT induce vomiting. Call a POISON CENTER or doctor/physician if you feel unwell.

-

If on Skin: Wash with plenty of soap and water. Take off contaminated clothing and wash it before reuse. If skin irritation occurs, get medical advice/attention.

-

If Inhaled: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor/physician if you feel unwell.

-

If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.

Experimental Protocols for Toxicity Assessment (Generalized)

While specific experimental data for this compound is lacking, the following sections outline the standard methodologies based on OECD guidelines that would be employed to assess its toxicity. These protocols are provided as a reference for researchers who may need to conduct such studies.

Acute Oral Toxicity (Based on OECD Guideline 423)

This method allows for the estimation of the LD50 and the identification of the hazard class.

Acute Dermal Toxicity (Based on OECD Guideline 402)

This test determines the toxicity following a single dermal application.

References

Navigating the Acquisition and Application of 4-Isopropylbenzohydrazide for Scientific Research

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

For researchers embarking on studies involving 4-Isopropylbenzohydrazide, a critical initial step is the procurement of a high-purity, well-characterized compound. This technical guide provides a comprehensive overview of available purchasing options, a detailed synthesis protocol for in-house preparation, and standardized experimental procedures for evaluating its biological activity.

Sourcing this compound: A Comparative Analysis

The availability of this compound for research purposes presents a nuanced landscape. While some major suppliers have discontinued the product or offer it with significant caveats, other vendors list it in their catalogs. The following table summarizes the offerings from various chemical suppliers. Researchers are strongly advised to contact these companies directly to confirm current availability, purity specifications, and to request a certificate of analysis.

| Supplier | Product/CAS Number | Purity | Available Quantities | Price | Notes |

| --INVALID-LINK-- | PH011075 / 5351-24-6 | Not specified | Not applicable | Not applicable | Product is discontinued and was sold "as-is" without analytical data. Buyer assumes responsibility for confirming identity and purity. |

| --INVALID-LINK-- | MS-PH011075-500MG | Not specified | 500mg | Price on Request | Appears to be linked to the discontinued Millipore/Sigma product.[1] |

| --INVALID-LINK-- | CS-0314717 / 5351-24-6 | Not specified | Not specified | Not specified | Listed in catalog; further details require direct inquiry.[2] |

It is imperative for researchers to exercise due diligence when sourcing this compound, particularly given the discontinued status from major suppliers. Requesting and scrutinizing the certificate of analysis is a critical step to ensure the identity and purity of the purchased material.

In-House Synthesis of this compound

For laboratories equipped for chemical synthesis, preparing this compound in-house offers a reliable alternative to commercial procurement. The following protocol is adapted from established synthetic methods for substituted benzohydrazides.[3]

Reaction Scheme

Caption: Synthesis of this compound from 4-Isopropylbenzoyl chloride.

Experimental Protocol

Materials:

-

Ethyl 4-isopropylbenzoate or 4-Isopropylbenzoyl chloride (10 mmol)

-

Hydrazine monohydrate (excess, e.g., 5 mL)

-

Ethanol (10 mL)

-

Water

-

Round-bottom flask

-

Reflux condenser

-

Filtration apparatus

Procedure:

-

To a solution of ethyl 4-isopropylbenzoyl chloride (10 mmol) in ethanol (10 mL), add an excess of hydrazine monohydrate (5 mL).

-

Reflux the reaction mixture for 24 hours.

-

Allow the mixture to cool to room temperature.

-

The resulting precipitate is collected by filtration.

-

Wash the collected solid with water, followed by cold ethanol, to remove excess hydrazine.

-

Dry the purified product to yield this compound.

Characterization: The product can be characterized by standard analytical techniques. The reported 1H-NMR spectrum in DMSO-d6 is as follows: δ 1.21 (d, 6H, 2 CH3 of isopropyl), 2.93 (m, 1H, CH of isopropyl), 4.45 (s, 2H, NH2), 7.31 (d, 2H, J= 8, ArH), 7.54 (d, 2H, J= 6.5, ArH), 9.67 (s, 1H, NH).[3]

Evaluation of Biological Activity: Experimental Protocols

Benzohydrazide derivatives have been reported to exhibit a range of biological activities, including antimicrobial and anticancer effects.[4][5] The following are detailed protocols for assessing the potential biological activity of this compound.

Antimicrobial Activity Assessment: Minimum Inhibitory Concentration (MIC) Assay

This protocol determines the lowest concentration of the compound that inhibits the visible growth of a microorganism.

Materials:

-

This compound

-

Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

-

Fungal strains (e.g., Candida albicans, Aspergillus niger)

-

Nutrient broth (for bacteria) or Sabouraud dextrose broth (for fungi)

-

Sterile 96-well microplates

-

Standard antibiotic (e.g., Gentamicin) and antifungal (e.g., Fluconazole) as positive controls

-

DMSO (for dissolving the compound)

-

Incubator

Experimental Workflow:

Caption: Workflow for the Minimum Inhibitory Concentration (MIC) assay.

Procedure:

-

Prepare a stock solution of this compound in DMSO.

-

In a 96-well plate, perform serial two-fold dilutions of the compound in the appropriate growth medium.

-

Prepare a standardized inoculum of the test microorganism and add it to each well.

-

Include positive controls (medium with microorganism and standard antimicrobial) and negative controls (medium with microorganism and DMSO).

-

Incubate the plate at 37°C for 24 hours for bacteria and 48 hours for fungi.

-

The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity.[6]

Anticancer Activity Assessment: MTT Cell Viability Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

-

Cancer cell line (e.g., MCF-7, HCT116)

-

Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS)

-